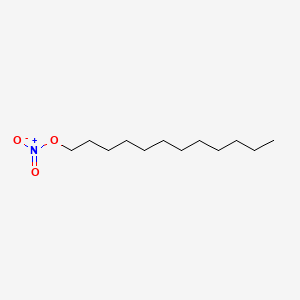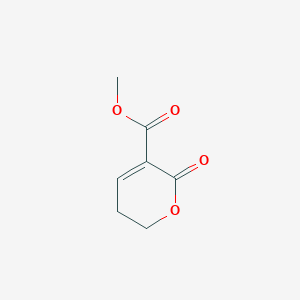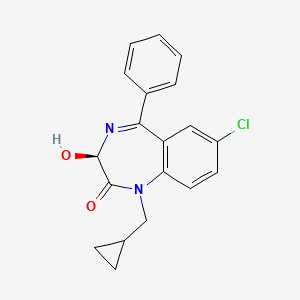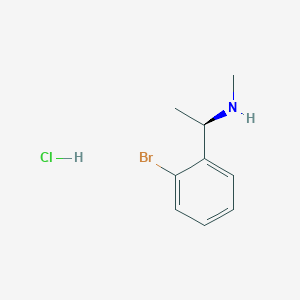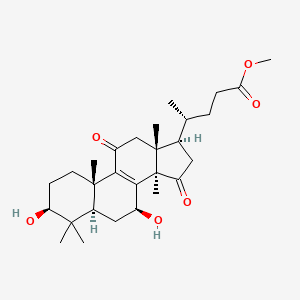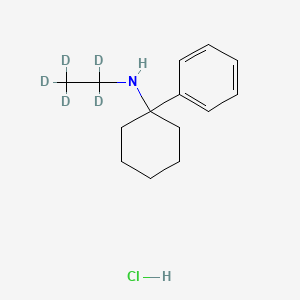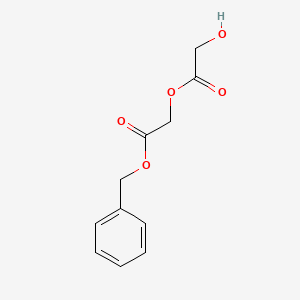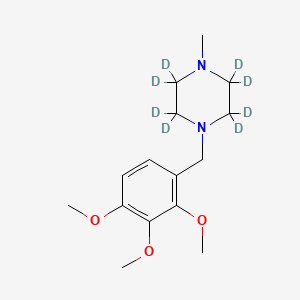
N-Methyl Trimetazidine-d8 Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl Trimetazidine-d8 Dihydrochloride is a stable isotope-labeled compound with the molecular formula C15H18D8Cl2N2O3 and a molecular weight of 361.33 . It is a derivative of Trimetazidine, a piperazine compound known for its use in the treatment of stable angina pectoris . The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various scientific research applications.
Vorbereitungsmethoden
The synthesis of N-Methyl Trimetazidine-d8 Dihydrochloride involves the incorporation of deuterium atoms into the Trimetazidine molecule. The synthetic route typically includes the following steps:
Methylation: The addition of a methyl group to the nitrogen atom in the piperazine ring.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial production methods may involve large-scale deuteration and methylation processes under controlled conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
N-Methyl Trimetazidine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized to form ketopiperazine derivatives.
Substitution: The compound can undergo N-formylation, N-acetylation, or N-methylation at the piperazine ring.
Demethylation: The trimethoxybenzyl moiety can be demethylated at different positions to form desmethyltrimetazidine derivatives.
Common reagents used in these reactions include oxidizing agents, formylating agents, acetylating agents, and methylating agents. The major products formed from these reactions are ketopiperazine, N-formyltrimetazidine, N-acetyltrimetazidine, and desmethyltrimetazidine derivatives .
Wissenschaftliche Forschungsanwendungen
N-Methyl Trimetazidine-d8 Dihydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Wirkmechanismus
The mechanism of action of N-Methyl Trimetazidine-d8 Dihydrochloride is similar to that of Trimetazidine. It is believed to inhibit mitochondrial 3-ketoacyl coenzyme A thiolase, decreasing long-chain fatty acid β-oxidation while preserving glucose metabolism in the myocardium . This shift in energy substrate utilization helps prevent the acidic conditions that exacerbate ischemic injury, thereby improving cardiac function .
Vergleich Mit ähnlichen Verbindungen
N-Methyl Trimetazidine-d8 Dihydrochloride can be compared with other similar compounds, such as:
Trimetazidine: The parent compound, used for the treatment of stable angina pectoris.
N-Formyltrimetazidine: A derivative formed through N-formylation.
N-Acetyltrimetazidine: A derivative formed through N-acetylation.
Desmethyltrimetazidine: Derivatives formed through demethylation at different positions.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly valuable for research applications involving tracer studies and analytical techniques .
Eigenschaften
Molekularformel |
C15H24N2O3 |
|---|---|
Molekulargewicht |
288.41 g/mol |
IUPAC-Name |
2,2,3,3,5,5,6,6-octadeuterio-1-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C15H24N2O3/c1-16-7-9-17(10-8-16)11-12-5-6-13(18-2)15(20-4)14(12)19-3/h5-6H,7-11H2,1-4H3/i7D2,8D2,9D2,10D2 |
InChI-Schlüssel |
SQQDLCAQLUXIPC-UFBJYANTSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=C(C(=C(C=C2)OC)OC)OC)([2H])[2H])[2H] |
Kanonische SMILES |
CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


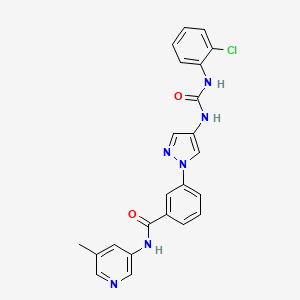
pyrimidin-2-one](/img/structure/B13444037.png)

